molecular formula C16H12Cl2FNO B5911515 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one

3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one

Cat. No. B5911515
M. Wt: 324.2 g/mol
InChI Key: MESRVRXMCJMIEO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one, also known as CAY10591, is a chemical compound that has gained significant attention in scientific research for its potential use in various applications.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one involves the inhibition of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. By inhibiting CK2, 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been found to exhibit anti-inflammatory properties, which may have potential therapeutic applications in diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is the lack of clinical trials to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one. One potential direction is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to determine its efficacy and safety in humans, and to explore its potential use in combination with other cancer treatments. Finally, the development of analogs and derivatives of 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one may lead to the discovery of more potent and selective inhibitors of CK2.
In conclusion, 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for CK2 and minimal toxicity in normal cells make it a valuable tool for lab experiments and a potential candidate for clinical trials. Further research is needed to fully explore its therapeutic potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one involves the reaction of 3-chloro-4-fluoroaniline with 4-chloroacetophenone in the presence of a base and a palladium catalyst. The resulting product is then purified through chromatography to obtain 3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one in its pure form.

Scientific Research Applications

3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO/c1-10(20-13-6-7-15(19)14(18)9-13)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESRVRXMCJMIEO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)but-2-en-1-one

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